Spiro[chroman-2,4'-piperidin]-6-OL
Overview
Description
Spiro[chroman-2,4'-piperidin]-6-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic compound that has a piperidine ring and a chroman ring system. The compound has a unique structure that makes it an interesting subject for research. In
Mechanism Of Action
The mechanism of action of Spiro[chroman-2,4'-piperidin]-6-OL is not fully understood. However, studies have shown that the compound inhibits the growth of certain fungi and bacteria by disrupting their cell membranes. Additionally, the compound has been shown to induce apoptosis in cancer cells, which may be responsible for its antitumor properties.
Biochemical And Physiological Effects
Spiro[chroman-2,4'-piperidin]-6-OL has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of several strains of bacteria and fungi, including Candida albicans and Aspergillus fumigatus. Additionally, Spiro[chroman-2,4'-piperidin]-6-OL has been shown to induce apoptosis in cancer cells, which may make it a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
One advantage of Spiro[chroman-2,4'-piperidin]-6-OL is that it has been shown to have a wide range of biological activities. This makes it an interesting subject for research in various fields. Additionally, the compound has been found to be relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one limitation of Spiro[chroman-2,4'-piperidin]-6-OL is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on Spiro[chroman-2,4'-piperidin]-6-OL. One potential direction is to further explore its antifungal and antibacterial properties. Additionally, the compound's potential use as a chiral auxiliary in asymmetric synthesis could be further investigated. Another direction for research is to study the compound's mechanism of action in more detail. Finally, Spiro[chroman-2,4'-piperidin]-6-OL's potential use in the development of new drugs could be explored further.
Scientific Research Applications
Spiro[chroman-2,4'-piperidin]-6-OL has several potential applications in scientific research. It has been found to have antifungal, antibacterial, and antitumor properties. The compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, Spiro[chroman-2,4'-piperidin]-6-OL has been studied for its potential use in the development of new drugs.
properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMQAAVTMCEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732441 | |
Record name | 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chroman-2,4'-piperidin]-6-OL | |
CAS RN |
1174924-16-3 | |
Record name | 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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